4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide
Description
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Properties
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BrN4O2S/c24-18-8-9-20-19(14-18)22(30)28(23(31)26-20)15-16-4-6-17(7-5-16)21(29)25-10-3-13-27-11-1-2-12-27/h4-7,18-20H,1-3,8-15H2,(H,25,29)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIIOLZMBJRFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4CC(CCC4NC3=S)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core, which is a common structural motif in various bioactive compounds. The biological activities associated with this compound are primarily related to its anticancer properties and enzyme inhibition capabilities.
| Property | Value |
|---|---|
| Molecular Formula | C23H25BrN4O2S |
| Molecular Weight | 501.4 g/mol |
| IUPAC Name | 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide |
| InChI | InChI=1S/C23H25BrN4O2S/c24-18... |
| InChI Key | RYSRWADAWZFAAL-UHFFFAOYSA-N |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The quinazolinone structure allows for interactions with enzymes and receptors, potentially modulating their activity. The presence of the bromine atom and the thioamide group may enhance the binding affinity and specificity of the compound, leading to significant biological effects.
Anticancer Activity
Research indicates that This compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.
Case Study: MCF-7 Cell Line
A study evaluated the anticancer effects of this compound on the MCF-7 breast cancer cell line using the MTT assay. The results indicated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
| 100 | 20 |
These findings suggest that higher concentrations of the compound significantly reduce cell viability, indicating its potential as an anticancer agent.
Enzyme Inhibition
Additionally, this compound has been investigated for its role as an enzyme inhibitor. Its structural components allow it to interact with various enzymes involved in cancer progression and other diseases.
Q & A
Basic: What synthetic routes are recommended for this compound, and what are the critical reaction conditions?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the tetrahydroquinazolinone core followed by functionalization. Key steps include:
- Step 1: Bromination at the 6-position of 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
- Step 2: Alkylation of the quinazoline nitrogen with a benzyl halide derivative. A Mitsunobu reaction may be employed for stereochemical control .
- Step 3: Coupling the intermediate with N-[3-(pyrrolidin-1-yl)propyl]benzamide via amide bond formation using EDCI/HOBt or DCC in anhydrous DMF .
Critical Conditions:
| Step | Temperature (°C) | Solvent | Catalyst/Yield |
|---|---|---|---|
| Bromination | 80–90 | CCl₄ | NBS/AIBN, ~70% yield |
| Alkylation | 0–25 | THF | DIAD/TPP, ~65% yield |
| Amide Coupling | 25 | DMF | EDCI, ~85% yield |
Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.
Basic: Which spectroscopic and chromatographic methods are optimal for characterization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
